molecular formula C20H21NO B15047745 6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B15047745
M. Wt: 291.4 g/mol
InChI Key: VWPPUIVJOSQTOP-UHFFFAOYSA-N
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Description

6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a complex organic compound with the molecular formula C20H21NO and a molecular weight of 291.39 g/mol . This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a benzoannulene core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves several steps. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable cycloheptanone derivative under acidic or basic conditions . The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one include:

The uniqueness of 6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7

Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

6-[[4-(dimethylamino)phenyl]methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one

InChI

InChI=1S/C20H21NO/c1-21(2)18-12-10-15(11-13-18)14-17-8-5-7-16-6-3-4-9-19(16)20(17)22/h3-4,6,9-14H,5,7-8H2,1-2H3

InChI Key

VWPPUIVJOSQTOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC3=CC=CC=C3C2=O

Origin of Product

United States

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